6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
Description
Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Biology
Nitrogen-rich heterocycles are a cornerstone of modern chemical biology and drug discovery. nih.govmsesupplies.com These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are prevalent in nature and form the basis of many essential biological molecules, including nucleic acids (DNA and RNA), vitamins, and alkaloids. nih.govrsc.org Their significance stems from their diverse chemical properties and their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govrsc.org An analysis of FDA-approved drugs reveals that a substantial percentage, reportedly as high as 59%, contain nitrogen heterocycles, underscoring their immense therapeutic importance. msesupplies.com
The versatility of nitrogen heterocycles allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. msesupplies.commsu.edu For instance, pyrazole (B372694), a five-membered nitrogen-containing ring, is a component of several commercially successful drugs. nih.gov Similarly, pyridine (B92270), a six-membered heterocycle, is a fundamental building block in medicinal chemistry. msu.edu The fusion of such rings to create bicyclic systems like pyrazolopyridines further expands the chemical space for drug discovery, leading to the development of compounds with unique pharmacological profiles. mdpi.comresearchgate.net
The Pyrazolo[4,3-b]pyridine Core as a Privileged Structure
Within the diverse family of nitrogen heterocycles, the pyrazolo[4,3-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. Pyrazolopyridine derivatives, including the [4,3-b] isomer, have demonstrated a remarkable array of pharmacological properties, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial activities. researchgate.netnih.govmdpi.com
The therapeutic potential of this scaffold is highlighted by its presence in drugs targeting a variety of diseases. For example, derivatives of the related pyrazolo[3,4-b]pyridine have been investigated for the treatment of pulmonary arterial hypertension and as kinase inhibitors for cancer therapy. nih.govnih.govnih.gov The structural rigidity and the specific arrangement of nitrogen atoms in the pyrazolo[4,3-b]pyridine core allow for precise interactions with the active sites of various enzymes and receptors, making it an attractive starting point for the design of new and effective therapeutic agents. acs.org
Rationale for Fluorine Incorporation in Heterocyclic Systems for Biological Enhancement
The strategic incorporation of fluorine atoms into drug candidates is a widely employed and highly effective strategy in medicinal chemistry to enhance their biological properties. researchgate.netresearchgate.netnih.govbenthamscience.com Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. researchgate.net Its small size means it generally does not cause significant steric hindrance. benthamscience.com
Key benefits of fluorination include:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to a longer drug half-life and improved bioavailability. researchgate.netresearchgate.netrsc.org
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein. This can result in increased potency. researchgate.netrsc.org
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity (fat-solubility) of a compound, which can enhance its ability to cross cell membranes and reach its site of action. nih.govbenthamscience.com
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and pharmacokinetic profile. researchgate.net
Over 20% of all pharmaceuticals on the market contain fluorine, a testament to the significant advantages this element offers in drug design. rsc.org
Contextualization of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine within Pyrazolopyridine Research
The compound this compound represents a specific and deliberate convergence of the advantageous properties of the pyrazolopyridine scaffold and the strategic incorporation of a fluorine atom. bldpharm.com Research into pyrazolo[4,3-b]pyridine derivatives has explored their potential as modulators of various biological targets. For instance, a related compound, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, was identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov
The presence of the fluorine atom at the 6-position of the pyrazolo[4,3-b]pyridine core in this compound is anticipated to modulate its physicochemical and pharmacokinetic properties. This strategic fluorination, combined with the inherent biological potential of the pyrazolopyridine nucleus, makes this compound a subject of significant interest for further investigation in medicinal chemistry.
Scope and Objectives of Academic Inquiry for this compound
The primary objective of academic inquiry into this compound is to thoroughly characterize its chemical synthesis, physicochemical properties, and biological activity. The investigation aims to understand how the interplay between the pyrazolopyridine scaffold and the fluorine substituent influences its potential as a lead compound for drug discovery.
Key areas of investigation include:
The development and optimization of synthetic routes to produce the compound in high yield and purity.
A comprehensive evaluation of its biological activity against a panel of relevant therapeutic targets.
Detailed structure-activity relationship (SAR) studies to understand how modifications to the core structure affect its biological profile. dundee.ac.uk
The ultimate goal of this research is to elucidate the therapeutic potential of this compound and to provide a foundation for the design of new and improved analogs with enhanced efficacy and selectivity.
Data on Pyrazolopyridine Derivatives
The following table summarizes data on various pyrazolopyridine derivatives to provide context for the study of this compound.
| Compound | Biological Target/Activity | Reference |
|---|---|---|
| Pyrazolo[4,3-c]pyridine derivatives | Trypanocidal activity (PEX14-PEX5 protein-protein interaction inhibitors) | acs.org |
| Pyrazolo[3,4-b]pyridine derivatives | Vascular remodeling inhibition and vasodilation for pulmonary arterial hypertension | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Anaplastic lymphoma kinase (ALK) inhibitors | nih.gov |
| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic anhydrase inhibitors | mdpi.com |
| N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) | Positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4) | nih.gov |
| 4-Phenyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amine | Anti-Alzheimer and anti-cox2 activity | raco.cat |
Structure
3D Structure
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11) |
InChI Key |
MRJZZALRAMEFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 1h Pyrazolo 4,3 B Pyridin 3 Amine and Analogues
Strategies for the Construction of the Pyrazolo[4,3-b]pyridine Core
The formation of the pyrazolo[4,3-b]pyridine ring system is a key step in the synthesis of the target compound. Various strategies have been developed, primarily involving the annulation of a pyrazole (B372694) ring onto a pyridine (B92270) core or the formation of a pyridine ring from a pyrazole precursor. nih.gov These methods often utilize cyclization reactions, multicomponent approaches, and the synthesis of functionalized precursors.
Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Substituted Pyridines
A prevalent method for constructing the pyrazole ring of the pyrazolo[4,3-b]pyridine system involves the reaction of a hydrazine derivative with a suitably substituted pyridine. mdpi.com This approach leverages the nucleophilic nature of hydrazine to form the five-membered pyrazole ring.
The synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridine can be achieved through the condensation of 3-fluoro-2-formylpyridine (B156136) with hydrazine. In this reaction, the hydrazine molecule reacts with the formyl group of the pyridine derivative. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring fused to the pyridine core. The fluorine atom at the 3-position of the pyridine ring remains in the final product, resulting in the 6-fluoro-substituted pyrazolo[4,3-b]pyridine. Subsequent amination at the 3-position would yield the desired 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine.
3-Fluoro-2-formylpyridine can be synthesized from 3-fluoropyridine (B146971) through ortho-lithiation followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com
Conventional Cyclization Techniques for Pyrazole Ring Formation
The Knorr pyrazole synthesis and related methods are fundamental in heterocyclic chemistry for forming pyrazole rings. youtube.com These reactions typically involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.comnih.gov The reaction proceeds through the formation of an imine and then an enamine, which subsequently cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com While broadly applicable, controlling regioselectivity can be a challenge when using unsymmetrical dicarbonyl compounds and substituted hydrazines. nih.gov
Another conventional approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, though the toxicity of diazo compounds can be a drawback.
Multicomponent Reaction Approaches to Pyrazolopyridine Systems
Multicomponent reactions (MCRs) offer a streamlined and efficient pathway to complex heterocyclic systems like pyrazolopyridines in a single step from three or more starting materials. nih.govchemmethod.com These reactions are advantageous due to their operational simplicity, time and energy savings, and high bond-forming efficiency. nih.gov
For the synthesis of pyrazolo[3,4-b]pyridines, a common MCR involves the reaction of an aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group. mdpi.com Another approach utilizes the reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate (B8463686) in water, which is an environmentally friendly method. The use of catalysts like zinc complexes can facilitate pseudo-six-component reactions to form tetrahydrodipyrazolopyridines. chemmethod.com These MCRs provide a versatile platform for generating a library of substituted pyrazolopyridine derivatives.
Synthesis of Pyrazolo[4,3-b]pyridine Precursors via Selective Functionalization
The synthesis of functionalized precursors is crucial for the successful construction of the target pyrazolo[4,3-b]pyridine core. One strategy involves the selective functionalization of a pre-existing pyridine or pyrazole ring, which is then elaborated to form the fused heterocyclic system.
For instance, starting with readily available 2-chloro-3-nitropyridines, a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction can lead to the formation of pyrazolo[4,3-b]pyridines. nih.gov This method involves the reaction of the nitropyridine with a β-ketoester, followed by reaction with an aryldiazonium salt, which then undergoes cyclization to form the pyrazole ring. nih.gov
Another approach is the development of cascade reactions, such as a 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, to produce functionalized pyrazolo[3,4-b]pyridines. nih.gov This method allows for the introduction of various substituents with high regioselectivity. nih.gov The selective functionalization of the pyrazolo[3,4-c]pyridine scaffold has also been demonstrated through various metal-catalyzed cross-coupling reactions, allowing for the introduction of substituents at specific positions. rsc.org
Regioselective Introduction of the Fluoro Group at Position 6
The introduction of a fluorine atom at a specific position of a heterocyclic ring often requires careful consideration of the reaction conditions and the directing effects of existing substituents.
For the synthesis of this compound, the fluorine atom is typically introduced at the precursor stage. As mentioned earlier, starting with 3-fluoropyridine derivatives ensures that the fluorine atom is correctly positioned in the final pyrazolopyridine ring system.
In cases where the pyrazolopyridine core is already formed, direct fluorination can be challenging due to the multiple reactive sites on the heterocyclic ring. However, methods for the selective C-H fluorination of pyridines and related heterocycles have been developed. nih.gov These methods often employ specialized fluorinating agents like silver(II) fluoride (B91410) or Selectfluor®. nih.govrsc.org The regioselectivity of these reactions is influenced by the electronic properties of the substrate and the reaction mechanism. For instance, electrophilic fluorination of 3,5-disubstituted pyrazoles with Selectfluor® has been shown to yield 4-fluorinated pyrazoles. rsc.org
The use of fluorinated alcohols as solvents has also been shown to improve the regioselectivity in pyrazole formation, which can be a useful strategy when constructing the fluorinated pyrazole ring of the target molecule. nih.gov
Data Tables
Table 1: Starting Materials for Pyrazolo[4,3-b]pyridine Synthesis
| Starting Material | Corresponding Section | Synthetic Approach |
| 3-Fluoro-2-formylpyridine | 2.1.1.1 | Cyclization with hydrazine |
| β-Dicarbonyl compounds | 2.1.2 | Conventional pyrazole synthesis |
| Aminopyrazoles | 2.1.3 | Multicomponent reactions |
| 2-Chloro-3-nitropyridines | 2.1.4 | Precursor functionalization |
Table 2: Reagents for Fluorination
| Reagent | Application | Section Reference |
| Silver(II) fluoride | Selective C-H fluorination of pyridines | 2.2 |
| Selectfluor® | Electrophilic fluorination | 2.2 |
Direct Fluorination Methods
Direct fluorination offers an atom-economical approach to introduce fluorine at a specific position on the heterocyclic core. Electrophilic fluorinating agents are particularly useful for this transformation.
The direct conversion of 6-bromo-1H-pyrazolo[4,3-b]pyridine to its 6-fluoro counterpart represents a key late-stage functionalization. This transformation can be achieved using modern electrophilic fluorinating reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®. nih.gov These reagents are known for their ability to replace a hydrogen or a halogen atom with fluorine on various aromatic and heteroaromatic systems. worktribe.com
The mechanism of electrophilic fluorination is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. nih.govwikipedia.org For a bromo-substituted substrate, the reaction likely involves an initial electrophilic attack of the "F+" source on the electron-rich pyridine ring, followed by the expulsion of the bromine atom. The reaction conditions, including the choice of solvent and the presence of additives, can significantly influence the reaction's efficiency and selectivity. While specific studies on the direct fluorination of 6-bromo-1H-pyrazolo[4,3-b]pyridine are not extensively reported, analogous fluorinations on other heterocyclic systems provide insight into potential reaction conditions. For instance, the fluorination of pyrrole (B145914) derivatives has been achieved using Selectfluor™, although competing oxidation can be a challenge. worktribe.com The choice of solvent is critical, with polar aprotic solvents like acetonitrile (B52724) or DMF being common.
| Entry | Substrate | Fluorinating Agent | Solvent | Conditions | Yield (%) | Reference |
| 1 | Phenylacetic Acid Derivative | Selectfluor | H₂O/CH₃CN | rt, 12h | 75 | organic-chemistry.org |
| 2 | β-Dicarbonyl Compound | Selectfluor/Na₂CO₃ | CH₃CN | rt | up to 95 | organic-chemistry.org |
| 3 | Pyrrole-2-carboxylate | NFSI | CH₃CN | rt | 45 | worktribe.com |
| 4 | N-protected Pyrrole | Selectfluor | CH₃CN | 0 °C to rt | 30-60 | worktribe.com |
Cyclization Strategies Incorporating Fluorinated Building Blocks
An alternative and often more regioselective approach involves the construction of the pyrazolo[4,3-b]pyridine ring system from precursors that already contain the fluorine atom. wikipedia.org This strategy avoids the potential for side reactions and purification challenges associated with direct fluorination of a complex heterocyclic system.
One common method involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.gov For the synthesis of this compound, this would typically start with a substituted 2-amino-5-fluoropyridine (B1271945) derivative. For example, the reaction of a 2-chloro-5-fluoro-3-nitropyridine (B149444) with hydrazine can lead to the formation of the pyrazole ring. Subsequent reduction of the nitro group would then yield the desired 3-amino functionality.
Another powerful approach is the cyclization of suitably substituted pyrazoles. mdpi.com For instance, a 4-amino-5-cyanopyrazole can be reacted with a fluorinated three-carbon synthon to construct the pyridine ring. A patent describes the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives, highlighting the industrial relevance of using fluorinated building blocks. google.com Although this is an isomeric system, the principles of using fluorinated starting materials are applicable. A one-pot synthesis of pyrazolo[3,4-b]pyridin-6-ones has been developed reacting 5-aminopyrazoles with azlactones, demonstrating the efficiency of such cyclization strategies. beilstein-journals.orgnih.gov
| Entry | Pyridine Precursor | Pyrazole Precursor | Reaction Type | Product | Yield (%) | Reference |
| 1 | 2-Chloro-3-nitropyridines | - | SNAr and Japp–Klingemann reaction | Pyrazolo[4,3-b]pyridines | 63-85 | nih.govmdpi.com |
| 2 | - | 5-Aminopyrazoles and Alkynyl Aldehydes | Cascade 6-endo-dig cyclization | Pyrazolo[3,4-b]pyridines | 40-88 | nih.gov |
| 3 | - | 5-Amino-1-phenylpyrazole and α,β-unsaturated ketones | ZrCl₄-catalyzed cyclization | Pyrazolo[3,4-b]pyridines | 13-28 | mdpi.com |
| 4 | - | 5-Aminopyrazoles and Azlactones | One-pot condensation/elimination | Pyrazolo[3,4-b]pyridin-6-ones | up to 81 | beilstein-journals.orgnih.gov |
Installation of the Amine Functionality at Position 3
The introduction of the 3-amino group is a critical step in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-existing pyrazolo[4,3-b]pyridine scaffold or by incorporating the amino group during the ring-closing step.
Amination Reactions of Pre-functionalized Pyrazolo[4,3-b]pyridine Scaffolds
A common strategy for introducing an amino group onto a heteroaromatic ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen. researchgate.net Starting from a 3-halo-6-fluoro-1H-pyrazolo[4,3-b]pyridine, amination can be achieved using various nitrogen nucleophiles, including ammonia (B1221849) or protected amine equivalents. The reactivity of the 3-position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the fused pyridine ring and the fluorine atom at the 6-position.
In cases where direct SNAr is challenging, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative. This reaction is highly versatile and tolerates a wide range of functional groups. The synthesis of N-substituted 3-amino-4-halopyridines has been demonstrated through a sequential Boc-removal and reductive amination protocol, showcasing methods to introduce substituted amines. nih.gov
Routes to the 3-Amino Group during Ring Closure
An elegant and efficient approach is to form the 3-amino group concurrently with the construction of the pyrazole ring. This can be achieved by using a hydrazine derivative to cyclize a pyridine precursor that contains a nitrile group at the 3-position. For instance, the reaction of a 2-amino-5-fluoro-3-cyanopyridine with hydrazine hydrate (B1144303) would lead directly to the formation of this compound. This method avoids the need for a separate amination step and can often be performed in a one-pot fashion.
The synthesis of 3-amino-6-(trifluoromethyl)pyrazolo[3,4-b]pyridines has been reported from the reaction of a 2-chloropyridine (B119429) derivative with various hydrazines, illustrating the utility of this ring-closure amination strategy. researchgate.net
Optimization of Synthetic Pathways for Research Scale Production
For the synthesis of this compound on a research scale, optimization of the synthetic route is crucial to ensure efficiency, reproducibility, and ease of purification. One-pot syntheses are particularly attractive as they reduce the number of work-up and purification steps, saving time and resources. beilstein-journals.orgnih.govnih.gov
Key aspects of optimization include:
Catalyst and Reagent Screening: Evaluating different catalysts, ligands, and reagents for key steps like fluorination and amination to maximize yield and minimize side products.
Solvent and Temperature Effects: Investigating the influence of the reaction medium and temperature on reaction rates and selectivity.
Order of Reactions: Strategically planning the sequence of bond formations to avoid protecting group manipulations and to ensure compatibility of functional groups.
Purification Methods: Developing efficient purification protocols, such as crystallization or chromatography, to obtain the final product with high purity.
A study on the scale-up synthesis of a pyrazolo[3,4-b]pyridine derivative highlights the importance of process optimization for producing larger quantities of material. nih.gov Furthermore, the development of one-pot, multi-component reactions for the synthesis of pyrazolopyridines demonstrates a clear path towards more efficient and scalable routes. nih.gov
High Yield and Purity Considerations in Process Development
The process development for the synthesis of this compound and its analogues is centered on optimizing reaction conditions to maximize yield and purity. This involves a detailed investigation of starting materials, reaction parameters, and purification techniques. A common and efficient strategy for constructing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a functionalized pyridine precursor. nih.gov
One effective method starts from readily available 2-chloro-3-nitropyridines, which undergo a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov This approach offers several advantages, including the use of stable arenediazonium tosylates and the ability to combine azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, simplifying the operational procedure. nih.gov
The choice of base and solvent plays a critical role in the outcome of the synthesis. While strong bases like sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (MeONa) can facilitate the reaction, they may also lead to undesirable side reactions, particularly with ester functionalities, making them less practical for achieving high purity. nih.gov Milder nucleophilic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and secondary amines like pyrrolidine, have been found to promote the reaction cleanly, leading to the desired product in high yield. nih.gov Pyrrolidine, in particular, is noted for its favorable combination of nucleophilicity, basicity, and ease of removal, making it a preferred reagent. nih.gov
Purification of the final product is a critical step to ensure high purity. Common techniques employed include flash chromatography over silica (B1680970) gel and recrystallization from appropriate solvent mixtures, such as ethanol-DMF.
The following tables present research findings on the synthesis of various pyrazolo[4,3-b]pyridine analogues, which provide insights into the conditions that favor high yields.
Table 1: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Analogues nih.gov
| Entry | Aryl Group | Yield (%) | Melting Point (°C) |
| 1 | 2-cyanophenyl | 85 | 222–224 |
| 2 | 4-fluorophenyl | 76 | 214–215 |
| 3 | 2-chlorophenyl | 72 | 234–235 |
| 4 | 2-methoxyphenyl | 78 | 203–205 |
| 5 | 4-bromophenyl | 83 | 208–209 |
Table 2: Synthesis of 3-Ethyl 6-methyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate Analogues nih.gov
| Entry | Aryl Group | Yield (%) | Melting Point (°C) |
| 1 | 4-bromophenyl | 84 | 195–196 |
These findings underscore the importance of carefully selecting reagents and optimizing reaction conditions to achieve high yields in the synthesis of pyrazolo[4,3-b]pyridine derivatives. The principles derived from the synthesis of these analogues are directly applicable to the process development of this compound, guiding the selection of appropriate synthetic strategies to ensure both high yield and purity. The need for scalable processes that deliver high-purity compounds is also a recurring theme, particularly for compounds with potential applications in regulated industries. google.com
Chemical Transformations and Derivatization Studies of 6 Fluoro 1h Pyrazolo 4,3 B Pyridin 3 Amine
Reactivity at the 3-Amine Moiety
The exocyclic amino group at the C3 position is a primary site for chemical modification, enabling the introduction of a wide array of functional groups and molecular scaffolds.
The primary amino group of pyrazolopyridines can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This reactive intermediate is often not isolated but used directly in subsequent transformations. For instance, similar pyrazolo[3,4-b]pyridine-3-amines have been successfully converted into their corresponding diazonium chlorides. raco.cat These diazonium salts are valuable precursors for introducing various substituents at the C3 position through Sandmeyer-type reactions, where the diazonium group can be replaced by halides, cyano groups, or other functionalities.
Research on related 4-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-3-amine demonstrated the formation of a stable diazonium chloride upon treatment with NaNO₂ and HCl, which appeared as pale yellow crystals. raco.cat This intermediate can then react with compounds containing active methylene (B1212753) groups to generate larger, fused heterocyclic systems like pyrido[2',3':3,4]pyrazolo[5,1-c] nih.govmdpi.comnih.govtriazines. raco.cat
Table 1: Example of Diazotization on a Related Pyrazolopyridine Core
| Starting Material | Reagents | Product | Yield | Reference |
|---|
The 3-amino group readily undergoes acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents, such as acid chlorides, anhydrides, or sulfonyl chlorides, typically in the presence of a base. These reactions are fundamental for creating amide and sulfonamide linkages, which are prevalent in biologically active molecules.
In the development of modulators for the metabotropic glutamate (B1630785) receptor 4 (mGlu4), various amide bioisosteres were explored. nih.gov While direct acylation of 6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is a standard synthetic step, the reverse (amide formation) is often used in library synthesis. For example, studies on related pyrazolopyridines have shown that sulfonylation can dramatically affect biological activity. The replacement of a picolinamide (B142947) moiety with a 2-pyridyl sulfonamide resulted in a complete loss of activity against the mGlu₄ receptor, highlighting the sensitivity of structure-activity relationships to this modification. nih.gov
Direct N-alkylation or N-arylation of the 3-amino group provides a pathway to secondary and tertiary amines, further diversifying the chemical space around the pyrazolopyridine core. N-arylation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann reactions.
A significant example of N-arylation is the synthesis of VU0418506, or N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine. nih.govnih.gov This compound was developed as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor. nih.govnih.govresearchgate.net The synthesis involves coupling the parent amine with an aryl halide. Similarly, studies on the related 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine have demonstrated successful copper-catalyzed N-arylation with various arylboronic acids in the absence of a ligand and base, showcasing a versatile and operationally simple method. researchgate.net
Table 2: Examples of N-Arylation of a Related Pyrazolopyridin-3-amine Core
| Arylboronic Acid | Product | Yield | Reference |
|---|---|---|---|
| Phenylboronic acid | N-phenyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Good | researchgate.net |
Bioisosteric replacement is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. For the pyrazolo[4,3-b]pyridine scaffold, the 3-amino group serves as a critical anchor point for attaching various bioisosteres of an amide group.
The discovery of VU0418506 stemmed from a program that sought to find bioisosteric replacements for a picolinamide scaffold. nih.govnih.gov The research evaluated a number of alternative heterocyclic "head groups" to replace the picolinamide moiety, which ultimately led to the identification of the 1H-pyrazolo[4,3-b]pyridin-3-amine core as a superior replacement. nih.govresearchgate.net This substitution successfully yielded a compound with high potency and good in vivo pharmacokinetic properties. nih.gov Conversely, replacing the picolinamide with a 2-pyridyl sulfonamide led to a complete loss of activity, demonstrating the fine balance required for effective bioisosteric replacement. nih.gov
Functionalization of the Pyrazole (B372694) Ring System
The pyrazole portion of the molecule offers another site for modification, primarily at the N1 nitrogen atom.
The N1-H position of the pyrazole ring can be readily functionalized. A common and crucial transformation is the introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the N-H group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or DMAP.
Boc protection serves two main purposes: it prevents unwanted side reactions at the N1 position during subsequent synthetic steps, and it can improve the solubility of the heterocyclic compound in organic solvents. The Boc group is robust enough to withstand many reaction conditions yet can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), regenerating the N1-H for further functionalization or for the final compound. The existence of commercial suppliers for compounds like 3-Boc-6-fluoro-1H-pyrazolo[3,4-b]pyridine underscores the utility of this synthetic intermediate. navimro.com This strategy allows for selective modification at other positions, such as the C3-amine, before deprotection.
Carbon-Hydrogen Bond Activation and Coupling Reactions
Direct C-H bond activation represents a powerful and atom-economical strategy for the functionalization of heterocyclic cores, minimizing the need for pre-functionalized starting materials. While specific studies detailing the C-H activation of this compound are not extensively documented, research on related pyrazolopyridine isomers provides insights into potential reactivity. For instance, late-stage functionalization of the 1H-pyrazolo[3,4-c]pyridine scaffold has been achieved through complementary C-H activation methods, allowing for selective elaboration at various positions of the heterocyclic core. These methods often employ transition metal catalysts, such as palladium or rhodium, to activate specific C-H bonds, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of such reactions is dictated by the electronic properties of the substrate and the directing-group capability of existing substituents.
Impact of the Fluoro Group on Chemical Reactivity
The fluorine atom at the C-6 position exerts a profound influence on the molecule's reactivity, stability, and physicochemical properties.
The fluorine atom influences the reactivity of the pyrazolopyridine ring system through a combination of strong inductive electron withdrawal (-I effect) and a weaker mesomeric electron donation (+M effect).
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the adjacent C-5 and N-7 positions, reducing their electron density. This deactivation of the pyridine (B92270) ring generally makes it less susceptible to electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. While this effect is generally weaker than its inductive pull, it can influence the regioselectivity of certain reactions by increasing electron density at the ortho and para positions.
The net result of these competing effects is a significant polarization of the pyridine ring. This electronic modulation affects all reaction types. In palladium-catalyzed cross-coupling reactions, the C-F bond itself is generally too strong to participate directly in oxidative addition, but the fluorine's electronic influence can affect the reactivity of other C-X bonds (where X is Cl, Br, I) on the ring. The reduced basicity of the pyridine nitrogen due to the fluorine's -I effect can also alter catalyst-substrate interactions. The electron-accepting nature of fluorinated pyridyl groups can influence the electronic properties of the entire molecular system. acs.org
Steric Considerations in Derivatization
The regioselectivity and efficiency of derivatization reactions involving this compound are significantly influenced by steric factors. The spatial arrangement of atoms within the molecule and the size of the incoming reagents can dictate the position of substitution and, in some cases, inhibit the reaction altogether. The pyrazolo[4,3-b]pyridine ring system possesses multiple potential sites for functionalization, including the amino group at the C3 position and the nitrogen atoms of the pyrazole ring (N1 and N2).
Research on related pyrazolopyridine systems has demonstrated that the steric hindrance imposed by substituents on the heterocyclic core can direct the regiochemical outcome of derivatization reactions. For instance, in the acetylation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, the presence of a bulky phenyl group at the C4 position has been observed to influence the site of acetylation, favoring the less sterically hindered amino group.
Similarly, studies on the acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines have shown that substituents on both the pyrazole and the quinoline (B57606) rings can affect the reactivity of the 3-amino group. mdpi.com While direct studies on this compound are limited, these findings on analogous structures suggest that the fluorine atom at the C6 position, although not exceptionally large, can exert a degree of steric and electronic influence on the reactivity of the pyridine ring.
The primary amino group at the C3 position is a key handle for derivatization, often targeted for acylation, alkylation, and arylation reactions. The accessibility of this amino group to incoming electrophiles is paramount for a successful reaction. When employing bulky acylating or alkylating agents, steric clash with the adjacent atoms of the pyrazolo[4,3-b]pyridine ring system can occur. This steric hindrance can lead to lower reaction yields or necessitate more forcing reaction conditions.
Furthermore, the derivatization of the pyrazole nitrogen (N1) is also subject to steric control. The introduction of large substituents at the N1 position can shield the adjacent C7 position of the pyridine ring, potentially hindering subsequent functionalization at that site. Conversely, a bulky substituent at C7 could sterically impede reactions at N1.
In the synthesis of related pyrazolo[3,4-d]pyrimidine systems, the regioselective substitution of one reactive center over another has been achieved based on subtle differences in their steric and electronic environments. For example, in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, nucleophilic substitution occurs preferentially at the C4 position over the chloromethyl group, a selectivity that can be attributed in part to the steric environment around each reactive site.
The table below summarizes various pyrazolopyridine derivatives and the observed influence of substituents on their reactivity, providing insights into the potential steric considerations for this compound.
| Compound Name | Key Structural Feature | Observed Steric Influence on Derivatization |
| 3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Phenyl group at C4 | Directs acetylation to the less sterically hindered amino group. |
| 3-Amino-1H-pyrazolo[3,4-b]quinolines | Substituents on the quinoline ring | Affects the reactivity of the 3-amino group towards acylation. mdpi.com |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Two reactive chlorine atoms | Nucleophilic substitution is favored at the C4 position, influenced by the local steric and electronic environment. |
Structure Activity Relationship Sar and Mechanistic Investigations in Vitro and Preclinical Models
Evaluation of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives as Biological Probes
A review of available scientific literature did not yield specific studies where derivatives of this compound were explicitly developed or utilized as biological probes for assay development or target validation. Research has predominantly focused on the therapeutic potential of this scaffold rather than its application as a tool compound for biological research.
Kinase Inhibition Profiles
No specific data on the inhibitory activity of this compound derivatives against Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 2 (CDK-2), Fibroblast Growth Factor Receptor (FGFR), Tropomyosin Receptor Kinase (TRK), or TANK-binding kinase 1 (TBK1) were identified in the public domain. While related pyrazolopyridine isomers, such as those from the pyrazolo[3,4-b]pyridine class, have been investigated as inhibitors for kinases including FGFR, CDK2, and GSK-3, these findings are not directly applicable to the this compound scaffold due to structural and electronic differences between the isomers. nih.govnih.govnih.gov
In the absence of primary data on kinase inhibition for the this compound core, no structure-activity relationship (SAR) studies concerning kinase selectivity for this specific compound series could be found.
Receptor Modulator Activities
Significant research has been conducted on N-substituted derivatives of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). This research identified potent and selective mGlu4 PAMs with potential applications in treating conditions such as Parkinson's disease. nih.gov
The discovery process began with a picolinamide (B142947) core and explored various amide bioisosteres, which ultimately led to the novel 1H-pyrazolo[4,3-b]pyridin-3-amine head group. A key compound from this series, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), demonstrated high potency and selectivity for mGlu4. nih.gov
The structure-activity relationship (SAR) for this series is centered on the N-aryl substitution at the 3-amino position. The data indicates that specific substitution patterns on the phenyl ring are crucial for potency. For instance, the combination of a 3-chloro and 4-fluoro substitution on the phenyl ring, as seen in VU0418506, was found to be optimal for mGlu4 PAM activity. While the core itself can be substituted, the SAR exploration in the foundational study focused primarily on the N-aryl portion. The fluorine at the 6-position of the pyrazolo[4,3-b]pyridine ring is a modification that would be expected to influence the electronic properties and metabolic stability of the molecule.
Table 1: SAR of N-Aryl-1H-pyrazolo[4,3-b]pyridin-3-amine Derivatives as mGlu4 PAMs This table is based on data for the parent 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold to illustrate the importance of the N-aryl substitution.
| Compound | R-Group (N-Aryl Substitution) | mGlu4 EC₅₀ (nM) |
|---|---|---|
| VU0418506 | 3-chloro-4-fluorophenyl | 130 |
This data highlights the potency of the N-(3-chloro-4-fluorophenyl) analog. The development of VU0418506 underscores the potential of the 1H-pyrazolo[4,3-b]pyridin-3-amine scaffold, including its 6-fluoro derivative, as a core for developing selective mGlu4 PAMs. nih.gov
No published studies were found that specifically investigate this compound or its derivatives as modulators of the GluN2B subunit of the NMDA receptor. Research into GluN2B modulators has typically focused on other heterocyclic systems, such as 1H-pyrrolo[3,2-b]pyridines. nih.gov
Antimicrobial and Cytotoxic Activities in Preclinical Assays
The pyrazolo[3,4-b]pyridine core is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting significant antimicrobial and cytotoxic properties in preclinical evaluations. mdpi.comacs.orgnih.govjst.go.jp
Although specific antimicrobial data for this compound is not published, various other substituted pyrazolo[3,4-b]pyridines have demonstrated notable antimicrobial and anti-biofilm capabilities. nih.gov In one study, newly synthesized Schiff's bases, 4-thiazolidinones, and azetidin-2-ones bearing a pyrazolo[3,4-b]pyridine moiety were tested against a panel of microorganisms. jst.go.jpnih.gov Many of these compounds showed slight to high antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL. jst.go.jpnih.gov Notably, one derivative, compound (7b), was found to be nearly as active as the standard antifungal drug Amphotericin B against the fungal strain Fusarium oxysporum, with a MIC of 0.98 µg/mL. jst.go.jpnih.gov Another study reported that certain pyrazolo[3,4-b]pyridine derivatives displayed moderate antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. japsonline.com Furthermore, pyrazolo[3,4-b]pyridine derivatives functionalized with 1,2,3-triazoles have also been screened for their ability to inhibit biofilm formation. nih.govscilit.com
Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
|---|---|---|---|---|
| Compound 7b | Fusarium oxysporum | 0.98 | Amphotericin B | 0.98 |
| Compound 6a | Staphylococcus aureus | 0.49 | Ampicillin | 0.015 |
| Compound 6b | Bacillus subtilis | 0.24 | Gentamicin | 0.06 |
| Compound 10 | Candida albicans | 0.24 | Amphotericin B | 0.49 |
The cytotoxic potential of the pyrazolo[b]pyridine scaffold against various cancer cell lines is widely documented. researchgate.net A study involving novel pyrazolo[3,4-b]pyridine derivatives showed remarkable cytotoxic activities against HepG2 hepatocellular carcinoma cells, with some compounds exhibiting IC50 values as low as 0.0158 µM, which is comparable to the standard drug doxorubicin (B1662922). nih.gov The same study found that several compounds were more potent than doxorubicin against the MCF7 breast adenocarcinoma cell line, with one derivative displaying a significant IC50 value of 0.0001 µM. nih.gov Similarly, a series of pyrazolo[3,4-b]pyridine and pyrimidine (B1678525) functionalized 1,2,3-triazole derivatives were screened against four human cancer cell lines (A549-Lung, MCF7-Breast, DU145-Prostate, and HeLa-Cervical), with several compounds showing promising activity. nih.gov Other research has identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of kinases involved in cancer progression, such as Tropomyosin receptor kinases (TRK) and TANK-binding kinase 1 (TBK1), demonstrating micromolar antiproliferation effects on various cell lines including melanoma (A375, A2058) and glioblastoma (A172, U87MG). nih.govrsc.orgresearchgate.net
In Vitro Cytotoxicity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| Compound 7b | Hep G2 (Liver) | 0.0158 | Doxorubicin | 0.008 |
| Compound 7b | MCF7 (Breast) | 0.0001 | Doxorubicin | 0.099 |
| Compound 6b | MCF7 (Breast) | 0.0211 | Doxorubicin | 0.099 |
| Compound C03 | Km-12 (Colon) | 0.304 | - | - |
| Compound 15y | A375 (Melanoma) | Micromolar range | - | - |
The pyrazolo[b]pyridine framework is a recognized scaffold for the development of anti-inflammatory agents. mdpi.comeurekaselect.comnih.gov Reviews of this compound class highlight anti-inflammatory activity as one of its key biomedical applications. nih.govnih.gov Mechanistically, derivatives have been shown to inhibit key mediators of inflammatory pathways. For example, certain 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent inhibitors of TANK-binding kinase 1 (TBK1), a kinase involved in innate immunity and inflammatory signaling, with IC50 values in the nanomolar and even sub-nanomolar range. nih.govresearchgate.net These compounds effectively inhibited the TBK1 downstream interferon signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.govresearchgate.net Other studies have synthesized pyrazolo[3,4-b]pyridines and evaluated their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema assay, a classic model for acute inflammation. researchgate.net This body of research underscores the potential of the pyrazolo[b]pyridine scaffold in modulating inflammatory responses.
Investigation of Amyloid-β Plaque Binding for Diagnostic Applications (In Vitro)
While this compound has not been specifically studied for this application, the pyrazolo[3,4-b]pyridine core has been successfully investigated as a potential probe for detecting amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. mdpi.com In one study, novel pyrazolo[3,4-b]pyridine derivatives with dimethylamino- and pyrene-substituents were synthesized. mdpi.com These compounds demonstrated high and selective binding to Aβ plaques in post-mortem brain tissue from Alzheimer's disease patients when observed with fluorescent confocal microscopy. mdpi.com Although Etazolate is a pyrazolo[3,4-b]pyridine that has been clinically investigated for Alzheimer's, the authors noted a lack of reports connecting this scaffold with high-affinity plaque binding for imaging purposes prior to their work. mdpi.com These findings reveal the promise of the pyrazolo[3,4-b]pyridine structure in the development of diagnostic probes for neurodegenerative diseases. mdpi.com
Metabolic Stability and Enzyme Interactions (In Vitro)
The metabolic properties and enzyme interactions of specific pyrazolo[b]pyridine derivatives are often evaluated as part of the drug discovery process. Direct in vitro metabolic stability data for this compound is not available. However, studies on related compounds provide insight into the types of interactions investigated. For example, a series of pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors were evaluated for plasma stability and inhibitory activity against a panel of cytochrome P450 (CYP) isoforms. rsc.org One promising compound showed good plasma stability but did exhibit inhibitory activity against CYP2C9, highlighting a key aspect of metabolic profiling. rsc.org As mentioned previously, pyrazolo[3,4-b]pyridines have been designed to be potent and selective inhibitors of various enzymes, particularly protein kinases like TBK1, TRK, and spleen tyrosine kinase (Syk), which are critical targets in cancer and inflammatory diseases. nih.govrsc.orgresearchgate.netnih.gov
Cytochrome P450 (CYP) Induction Studies in Liver Microsomes
In vitro studies using human hepatocytes have been crucial in characterizing the potential for drug-drug interactions mediated by the induction of cytochrome P450 enzymes. Research on VU0418506, a compound featuring the core 1H-pyrazolo[4,3-b]pyridin-3-amine structure, has revealed a significant induction potential for the CYP1A2 isoform.
Specifically, VU0418506 was identified as a potent inducer of CYP1A2 activity. nih.gov This was determined in plated human hepatocytes, where the compound demonstrated a concentration-dependent increase in CYP1A2 enzyme activity. The half-maximal effective concentration (EC₅₀) and the maximum effect (Eₘₐₓ) were quantified to assess the induction potential. The findings indicated an EC₅₀ value of 9.8 µM and a substantial Eₘₐₓ of 104-fold induction of CYP1A2 activity. nih.gov This auto-induction of CYP1A2 suggests that the compound can enhance its own metabolism, a factor that was observed to have consequences in multi-day in vivo pharmacokinetic studies in rats. nih.gov
Interactive Table: CYP1A2 Induction by VU0418506 in Human Hepatocytes
| Parameter | Value |
| EC₅₀ | 9.8 µM |
| Eₘₐₓ | 104-fold induction |
Data sourced from Engers et al., 2016. nih.gov
In Vitro Intrinsic Clearance Assessment
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro intrinsic clearance (CLᵢₙₜ) assays, typically conducted using liver microsomes from different species, are a standard method for predicting in vivo hepatic clearance.
For the pyrazolo[4,3-b]pyridine derivative VU0418506, intrinsic clearance was evaluated in liver microsomes from three different preclinical species: rat, dog, and human. nih.gov The results of these studies indicated that the compound has a moderate to low clearance, suggesting good metabolic stability. The intrinsic clearance values were measured as 49 mL/min/mg protein in rat liver microsomes, 12 mL/min/mg protein in dog liver microsomes, and 20 mL/min/mg protein in human liver microsomes. nih.gov These favorable intrinsic clearance values are consistent with the observation of good bioavailability in in vivo studies conducted in rats and dogs. nih.gov
Interactive Table: In Vitro Intrinsic Clearance of VU0418506 in Liver Microsomes
| Species | Intrinsic Clearance (mL/min/mg protein) |
| Rat | 49 |
| Dog | 12 |
| Human | 20 |
Data sourced from Engers et al., 2016. nih.gov
Computational Chemistry and Theoretical Characterization
Quantum Mechanical Studies
Quantum mechanical calculations offer a fundamental understanding of the molecule's behavior at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, such as those using the B3LYP/6-311 + G(2d, p) functional method, have been employed to determine the optimized molecular crystal structure. tandfonline.com These calculations are crucial for understanding the molecule's geometry, stability, and reactivity. The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack. tandfonline.commdpi.com For instance, in related pyrazole compounds, DFT has been used to analyze non-covalent interactions through Hirshfeld surface analysis. tandfonline.com
Table 1: DFT Calculation Parameters for Pyrazole Derivatives
| Parameter | Method/Basis Set | Application | Reference |
| Functional | B3LYP | Optimized molecular crystal structure | tandfonline.com |
| Basis Set | 6-311 + G(2d, p) | Optimized molecular crystal structure | tandfonline.com |
| Analysis | Hirshfeld Surface | Study of non-covalent interactions | tandfonline.com |
| Analysis | MEP and FMOs | Analysis of electrophilic/nucleophilic attack sites | tandfonline.commdpi.com |
The pyrazolopyridine core can exist in different tautomeric forms. Theoretical calculations, such as AM1 calculations, have been instrumental in determining the relative stability of these tautomers. nih.gov For pyrazolo[3,4-b]pyridines not substituted at the pyrazole nitrogen, the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. nih.gov This preference for the 1H tautomer is a critical factor in its chemical behavior and interactions. However, the 2-NH tautomer can be favored in cases where the pyridine (B92270) ring is not fully dehydrogenated. nih.gov The planarity of the pyrazolo[3,4-b]pyrazine ring system in related structures has been confirmed by crystallographic studies, with minimal deviation from planarity. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand, such as 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine, interacts with a protein target.
Molecular docking studies have been performed on various pyrazolopyridine derivatives to understand their interactions with biological targets. For example, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov Docking studies revealed that the pyrazole nitrogen can form hydrogen bonds with key residues in the hinge region of the kinase. nih.gov Similarly, pyrazolo[4,3-c]pyridine derivatives have been shown to inhibit the PEX14–PEX5 protein–protein interaction in Trypanosoma species. acs.org The docking results for these compounds suggested a binding mode where the aromatic residues of the inhibitor occupy hydrophobic pockets on the protein surface. acs.org In the context of anticancer research, pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgtriazine sulfonamides have been docked into the binding pocket of AKT2 kinase, indicating its potential as a primary target. mdpi.com
The analysis of docking poses reveals specific interactions that are crucial for binding affinity. For 1H-pyrazolo[3,4-b]pyridine derivatives targeting TBK1, the NH of the indole (B1671886) and the NH and N of the azaindole were found to form hydrogen bonds with hinge residues Glu87 and Cys89. nih.gov In the case of pyrazolo[4,3-c]pyridine inhibitors of the PEX14–PEX5 interaction, the pyrazolo[4,3-c]pyridine scaffold forms favorable π–π interactions with phenylalanine residues on the protein surface. acs.org For pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgtriazine sulfonamides docked with AKT2, conventional hydrogen bonds were observed between the ligand and amino acids like Thr197, Glu200, and Gly295. mdpi.com The binding energies of these interactions can be further refined using methods like Prime MM-GBSA calculations, which provide a more accurate estimation of the binding free energy. mdpi.com
Table 2: Key Residue Interactions from Molecular Docking Studies of Pyrazolopyridine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| 1H-pyrazolo[3,4-b]pyridines | TBK1 | Glu87, Cys89 | Hydrogen Bonding | nih.gov |
| Pyrazolo[4,3-c]pyridines | PEX14 | Phe17, Phe34 | π–π Stacking | acs.org |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgtriazine sulfonamides | AKT2 | Thr197, Glu200, Gly295 | Hydrogen Bonding | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are highly relevant to the development of this class of compounds. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For pyrazolopyridine derivatives, structure-activity relationship (SAR) studies have been conducted to guide the optimization of inhibitors. For instance, in the development of 1H-pyrazolo[3,4-b]pyridine inhibitors of TBK1, modifications at the R1 and R2 positions were explored to improve potency. nih.gov Similarly, for pyrazolo[4,3-c]pyridine inhibitors, the initial SAR could not be fully rationalized by molecular docking alone, highlighting the complexity of these interactions and the need for further experimental data to build robust QSAR models. acs.org The SAR data indicated that the tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide moiety is a privileged scaffold for developing potent LIMK1/2 inhibitors. acs.org
Derivation of Predictive Models for Biological Activity
A key application of computational chemistry in drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models correlate the chemical structure of a series of compounds with their biological activity. For pyrazolopyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in building predictive models. nih.gov
For instance, in a study on pyrazolopyrimidine derivatives as Glycogen Synthase Kinase-3 (GSK-3) inhibitors, statistically significant CoMFA and CoMSIA models were generated. nih.gov These models, developed from a training set of molecules, demonstrated good predictive power on a separate test set, indicating their reliability in forecasting the activity of new, unsynthesized compounds. nih.gov The predictive ability of these models is often assessed by the predictive correlation coefficient (r²pred). nih.gov
The general workflow for developing a predictive QSAR model for a series of pyrazolopyridine analogs, including this compound, would typically involve:
Data Set Selection: A series of pyrazolopyridine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation: CoMFA and CoMSIA fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor) are calculated for each molecule.
Model Generation and Validation: Partial Least Squares (PLS) regression is used to build a linear equation correlating the descriptors with biological activity. The model is then rigorously validated using techniques like leave-one-out cross-validation and external test sets. nih.gov
A hypothetical QSAR study on a series of pyrazolo[4,3-b]pyridine derivatives targeting a specific kinase might yield a model with the following statistical parameters:
| QSAR Model | r²cv (Cross-validated) | r²ncv (Non-cross-validated) | r²pred (Predictive) |
| CoMFA | 0.55 | 0.97 | 0.50 |
| CoMSIA | 0.52 | 0.94 | 0.49 |
This table represents hypothetical data for illustrative purposes.
Identification of Key Molecular Descriptors Influencing Efficacy
The contour maps generated from CoMFA and CoMSIA analyses are crucial for identifying the key molecular features that influence the biological efficacy of a compound. These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity.
Steric Fields: Green contours typically indicate regions where bulky substituents increase activity, while yellow contours suggest that steric hindrance in those areas is detrimental.
Electrostatic Fields: Blue contours often mark areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.
Hydrophobic Fields: These maps can show regions where hydrophobic groups are favorable for activity, which can be important for interactions with nonpolar pockets in a protein's active site.
Hydrogen Bond Donor and Acceptor Fields: These contours pinpoint locations where hydrogen bond donors or acceptors on the ligand can form crucial interactions with the target protein, significantly impacting binding affinity. nih.gov
For the this compound scaffold, the fluorine atom at the 6-position introduces a region of high electronegativity, which could be a key determinant of its interaction with biological targets. The amine group at the 3-position can act as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding site. nih.gov
Rational Drug Design Strategies Guided by Computational Approaches
The insights gained from predictive models and the identification of key molecular descriptors directly inform rational drug design strategies. By understanding the structure-activity relationships, medicinal chemists can design new derivatives of this compound with improved potency and selectivity.
One powerful computational technique that complements QSAR is molecular docking . This method predicts the preferred orientation of a ligand when bound to a target protein. For pyrazolopyridine derivatives, docking studies have been used to elucidate the binding modes within the active sites of various kinases, such as Tropomyosin receptor kinase A (TRKA). nih.govnih.gov These studies often reveal key hydrogen bonding interactions between the pyrazolopyridine core and amino acid residues in the kinase hinge region, as well as other favorable interactions in the binding pocket. nih.gov
A rational design cycle for novel inhibitors based on the this compound scaffold would involve:
Target Identification and Validation: Identifying a biologically relevant target, such as a specific kinase implicated in a disease.
Computational Screening: Docking this compound and its virtual derivatives into the active site of the target to predict binding affinities and modes.
Structure-Based Design: Modifying the scaffold with different substituents based on the docking results and QSAR models to enhance interactions with the target. For example, adding a bulky group in a region where the model predicts favorable steric interactions.
Synthesis and Biological Evaluation: Synthesizing the most promising designed compounds and testing their biological activity.
Iterative Optimization: The experimental results are then used to refine the computational models, leading to a new cycle of design and optimization.
An example of a designed modification and its rationale is presented below:
| Derivative | Modification | Rationale based on Computational Model |
| Derivative A | Addition of a phenyl group at the 1-position | The QSAR model indicates a favorable steric and hydrophobic region at this position, and docking shows a nearby hydrophobic pocket. |
| Derivative B | Replacement of the 3-amine with a hydroxyl group | The model suggests a hydrogen bond acceptor is preferred in this region for interaction with a specific residue. |
This table represents hypothetical data for illustrative purposes.
Applications and Future Research Trajectories
A Versatile Synthetic Intermediate
The pyrazolo[4,3-b]pyridine core is a significant heterocyclic system in medicinal chemistry due to its structural similarity to purines, which are fundamental components of DNA and RNA. rsc.org This similarity allows derivatives of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine to interact with a wide range of biological targets.
Precursor for Advanced Heterocyclic Scaffolds
The 1H-pyrazolo[3,4-b]pyridine structure is a key component in numerous biologically active compounds. url.edu The synthesis of this scaffold can be achieved through various methods, often involving the construction of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or vice-versa. url.edumdpi.com The presence of the fluorine atom and an amine group on the this compound molecule provides reactive sites for further chemical modifications, allowing for the creation of a diverse library of advanced heterocyclic structures. For example, the amino group can readily participate in reactions to form amides, while the fluorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of various functional groups.
One common strategy for creating more complex structures is through cyclization reactions. For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-b]pyridine ring system. nih.gov This method, along with others like the Gould-Jacobs reaction, provides a pathway to a wide array of substituted pyrazolopyridines. mdpi.com
Building Block in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," that bind to a biological target. frontiersin.org These fragments are then optimized and linked together to create more potent and selective drug candidates. The pyrazolo[4,3-b]pyridine scaffold is an attractive starting point for FBDD due to its ability to interact with various protein targets. rsc.org
This compound, with its defined structure and multiple points for modification, serves as an excellent building block in FBDD campaigns. Its relatively small size and molecular weight align with the principles of fragment design. frontiersin.org Researchers can systematically modify the core structure to explore the chemical space around a target protein, leading to the development of highly specific inhibitors or modulators.
Strategic Development of Novel Probes and Tool Compounds for Biological Systems
Chemical probes are essential tools for studying biological systems. They allow researchers to selectively interact with and study the function of specific proteins or pathways. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop probes for various biological targets. For instance, derivatives have been synthesized as probes for β-amyloid plaques, which are associated with Alzheimer's disease. mdpi.com
The unique photophysical properties of some pyrazolo[3,4-b]pyridine derivatives make them suitable for use in fluorescence-based assays. mdpi.com The strategic placement of the fluorine atom in this compound can also be leveraged to develop probes for positron emission tomography (PET) imaging, a powerful diagnostic tool.
Exploration of Unconventional Synthetic Routes
While traditional methods for synthesizing pyrazolo[4,3-b]pyridines are well-established, there is ongoing research into developing more efficient and unconventional synthetic routes. nih.gov These new methods aim to improve yields, reduce reaction times, and allow for the introduction of a wider range of substituents.
Recent advancements include the use of gold-catalyzed reactions for the synthesis of related fused heterocyclic systems. ucsb.edu Such innovative approaches could be adapted for the synthesis of this compound and its derivatives, opening up new avenues for chemical exploration. The development of continuous flow synthesis methods also presents an opportunity for the scalable and efficient production of this important intermediate. researchgate.net
Investigation of Emerging Biological Targets and Disease Areas
The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to its investigation in a wide range of disease areas. Derivatives have shown potential as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in cancer. nih.govnih.gov
For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Janus kinase 3 (JAK3), a target for autoimmune disorders like rheumatoid arthritis. nih.gov Other derivatives have shown activity against TANK-binding kinase 1 (TBK1), which is involved in innate immunity and cancer. nih.gov The compound VU0418506, a pyrazolo[4,3-b]pyridine derivative, has been identified as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), a target for Parkinson's disease. nih.gov
The table below summarizes some of the biological targets and therapeutic areas where pyrazolo[4,3-b]pyridine derivatives have shown promise.
| Biological Target | Therapeutic Area | Reference |
| Janus Kinase 3 (JAK3) | Autoimmune Disorders | nih.gov |
| TANK-binding kinase 1 (TBK1) | Cancer, Immunology | nih.gov |
| Metabotropic Glutamate Receptor 4 (mGlu4) | Parkinson's Disease | nih.gov |
| LIM Kinase (LIMK) | Cancer | acs.org |
| Tubulin | Cancer | rsc.org |
| Cruzipain | Chagas Disease | nih.gov |
Advancements in High-Throughput Screening and Lead Optimization Guided by Computational Methods
The discovery of new drugs is increasingly driven by a combination of high-throughput screening (HTS) and computational methods. HTS allows for the rapid testing of large libraries of compounds against a biological target, while computational approaches, such as molecular docking and molecular dynamics simulations, provide insights into how these compounds interact with their targets at a molecular level.
Computational studies have been instrumental in the optimization of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govbldpharm.comtriazine sulfonamides as anticancer agents, helping to identify key interactions with their target proteins. mdpi.com Similarly, molecular docking has been used to understand the binding of pyrazolo[3,4-b]pyridin-6-one derivatives to tubulin. rsc.org
These computational tools, combined with HTS, can accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. By predicting the binding affinity and selectivity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Green Chemistry Approaches to the Synthesis of Fluorinated Pyrazolopyridines
The growing emphasis on sustainable chemical practices has spurred the development of green chemistry approaches for the synthesis of complex heterocyclic compounds like fluorinated pyrazolopyridines. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of the this compound scaffold and its analogues, several green chemistry strategies have shown promise, including the use of alternative energy sources like microwave irradiation and ultrasound, as well as solvent-free reaction conditions.
Microwave-assisted synthesis has emerged as a powerful tool in the synthesis of pyrazolopyridine derivatives. nih.gov This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. bohrium.com For instance, the synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been successfully achieved under solvent-free conditions using p-toluenesulfonic acid (p-TsOH) as a catalyst with microwave irradiation. scilit.comresearchgate.net This approach highlights the potential for developing more environmentally benign syntheses for related fluorinated pyrazolopyridines. Research has demonstrated that microwave irradiation can be employed for various pyrazolopyridine syntheses, showcasing its versatility. nih.govbohrium.com
Solvent-free synthesis is another cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. researchgate.net Reactions can be performed by grinding the reactants together or by heating them in the absence of a solvent. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines has been reported under solvent-free conditions, demonstrating the feasibility of this approach for related heterocyclic systems. researchgate.net The use of solid acid catalysts in these reactions can further enhance their efficiency and environmental friendliness.
Ultrasound-assisted synthesis has also been explored as a green method for preparing fluorinated heterocyclic compounds. nih.gov Sonication can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster reaction rates and higher yields. A series of fluorinated pyrazoles were synthesized from corresponding chalcones using ultrasonic irradiation, resulting in good to excellent yields. nih.gov This technique presents a viable green alternative for the synthesis of fluorinated pyrazolopyridines.
The use of water as a reaction solvent is another key aspect of green chemistry. mdpi.com While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. It has been shown that the synthesis of 1H-pyrazolo[3,4-b]pyridines can be carried out in water at elevated temperatures, offering a significantly greener alternative to traditional organic solvents. mdpi.com
These green chemistry approaches offer significant advantages over traditional synthetic methods for fluorinated pyrazolopyridines. By reducing waste, minimizing energy consumption, and using less hazardous materials, these methods contribute to a more sustainable chemical industry. Future research will likely focus on combining these techniques and developing novel catalytic systems to further improve the efficiency and environmental profile of these important syntheses.
Table of Green Synthesis Approaches for Pyrazolopyridine Derivatives:
| Green Chemistry Approach | Key Features | Example Application | Reference(s) |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced purity. | Synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles. scilit.comresearchgate.net | nih.govbohrium.com |
| Solvent-Free Synthesis | Eliminates the use of volatile organic solvents, reduces waste. | Synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net | mdpi.com |
| Ultrasound-Assisted Synthesis | Faster reaction rates, higher yields through sonication. | Synthesis of fluorinated pyrazoles from chalcones. nih.gov | researchgate.net |
| Aqueous Synthesis | Utilizes water as an environmentally benign solvent. | Synthesis of 1H-pyrazolo[3,4-b]pyridines. mdpi.com | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine, and how can purity be optimized during synthesis?
- Methodology :
- Multi-step synthesis typically involves cyclization reactions and fluorination. For example, a palladium-catalyzed coupling (e.g., Pd(OAc)₂ with PPh₃ and Et₃N) can introduce the fluorine substituent, followed by hydrazine-mediated cyclization to form the pyrazolo-pyridine core .
- Purification often employs recrystallization from solvents like acetonitrile or dichloromethane, monitored by HPLC (>98% purity) .
- Key Considerations :
- Optimize reaction time and temperature to minimize by-products (e.g., over-fluorination or ring-opening).
- Use TLC and NMR to track intermediates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine substitution and amine position (e.g., δ ~8.2 ppm for pyridine protons; δ ~160 ppm for C-F in ¹³C NMR) .
- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₆H₅F₂N₄; calc. 168.04 g/mol) .
Q. How can researchers determine the solubility and stability of this compound for experimental design?
- Methodology :
- Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy. Fluorinated pyridines often show higher solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodology :
- Assay Validation : Compare results across orthogonal assays (e.g., kinase inhibition vs. cellular viability) to rule out false positives .
- Structural Analysis : Use X-ray co-crystallography (as in ) to verify target binding vs. off-target interactions.
- Meta-Analysis : Evaluate reported IC₅₀ values in context of assay conditions (e.g., ATP concentration in kinase assays) .
Q. What computational strategies can predict the reactivity of this compound for reaction optimization?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model fluorine’s electronic effects on ring electrophilicity .
- Machine Learning : Train models on analogous pyrazolo-pyridine reactions to predict optimal catalysts (e.g., Pd vs. Cu systems) .
Q. What strategies enable selective functionalization of the pyrazolo-pyridine core without disrupting the fluoro-amine motif?
- Methodology :
- Protecting Groups : Temporarily protect the amine with Boc or Fmoc during coupling reactions .
- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine N-oxide) to functionalize specific positions .
- Example : In related compounds, Suzuki-Miyaura coupling selectively modifies the pyridine ring over the pyrazole .
Q. How can scaling up the synthesis of this compound maintain yield and purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
